molecular formula C23H18N2O5 B7748925 (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate

Cat. No.: B7748925
M. Wt: 402.4 g/mol
InChI Key: GHRVEEBJNOAQTA-GZTJUZNOSA-N
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Description

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the various functional groups through a series of reactions such as alkylation, nitration, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are utilized under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Medicine

In medicine, this compound may be explored for its pharmacological properties. Researchers may study its efficacy and safety as a potential drug candidate for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various applications, from electronics to polymers.

Mechanism of Action

The mechanism of action of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-aminobenzofuran-2-carboxylate
  • Ethyl 3-aminobenzo[b]furan-2-carboxylate

Comparison

Compared to similar compounds, (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical reactions and potential applications. For instance, the presence of the allylamino and cyano groups provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-3-10-25-22(26)17(14-24)11-15-8-9-19(20(12-15)28-2)30-23(27)21-13-16-6-4-5-7-18(16)29-21/h3-9,11-13H,1,10H2,2H3,(H,25,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRVEEBJNOAQTA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC=C)OC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC=C)OC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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